molecular formula C14H19NO2 B14835939 4-(Cyclohexylmethyl)-2-hydroxybenzamide

4-(Cyclohexylmethyl)-2-hydroxybenzamide

Cat. No.: B14835939
M. Wt: 233.31 g/mol
InChI Key: YUENURNNNAWJLS-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)-2-hydroxybenzamide is an organic compound characterized by a benzamide core substituted with a cyclohexylmethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethyl)-2-hydroxybenzamide typically involves the reaction of 4-(Cyclohexylmethyl)phenol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are common methods used to purify the final product.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Formation of cyclohexylmethyl ketone derivatives.

    Reduction: Formation of cyclohexylmethyl amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-(Cyclohexylmethyl)-2-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethyl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the cyclohexylmethyl group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    4-(Cyclohexylmethyl)phenol: Lacks the amide group but shares the cyclohexylmethyl substitution.

    2-Hydroxybenzamide: Lacks the cyclohexylmethyl group but shares the benzamide core and hydroxyl group.

Uniqueness: 4-(Cyclohexylmethyl)-2-hydroxybenzamide is unique due to the combination of the cyclohexylmethyl group and the hydroxyl-substituted benzamide core. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can enhance its interactions with biological targets and its overall stability.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

4-(cyclohexylmethyl)-2-hydroxybenzamide

InChI

InChI=1S/C14H19NO2/c15-14(17)12-7-6-11(9-13(12)16)8-10-4-2-1-3-5-10/h6-7,9-10,16H,1-5,8H2,(H2,15,17)

InChI Key

YUENURNNNAWJLS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CC(=C(C=C2)C(=O)N)O

Origin of Product

United States

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